3-amino-1H-pyrrole-2-thiol

Catalog No.
S13480154
CAS No.
M.F
C4H6N2S
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-1H-pyrrole-2-thiol

Product Name

3-amino-1H-pyrrole-2-thiol

IUPAC Name

3-amino-1H-pyrrole-2-thiol

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C4H6N2S/c5-3-1-2-6-4(3)7/h1-2,6-7H,5H2

InChI Key

YIHAGLDQKUYXNG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1N)S

3-amino-1H-pyrrole-2-thiol is a sulfur-containing heterocyclic compound characterized by a pyrrole ring with an amino group at the 3-position and a thiol group at the 2-position. This compound has garnered attention due to its unique structural features, which contribute to its reactivity and potential biological activities. The presence of both an amino and a thiol group allows for diverse interactions in

Due to its functional groups:

  • Michael Addition: The thiol group can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, forming stable adducts. This reaction is particularly useful in synthesizing more complex molecules .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles, which can lead to the formation of substituted pyrroles .
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides, altering the compound's reactivity and properties.

These reactions highlight the compound's potential utility in synthetic organic chemistry.

The biological activity of 3-amino-1H-pyrrole-2-thiol is primarily attributed to its ability to interact with biological macromolecules. Studies have indicated that compounds with similar structures can exhibit:

  • Antioxidant Properties: Thiols are known for their ability to scavenge free radicals, suggesting potential antioxidant activities .
  • Protein Modification: The compound can react with thiol groups in proteins, leading to modifications that may affect protein function and stability. Such interactions are crucial in understanding cellular signaling pathways and disease mechanisms .

Several methods exist for synthesizing 3-amino-1H-pyrrole-2-thiol:

  • Multicomponent Reactions: One-pot reactions involving thiols, amines, and aldehydes or ketones have been developed to synthesize pyrrole derivatives efficiently. This method allows for the simultaneous formation of multiple bonds, resulting in high yields .
  • Cyclization Reactions: Starting from appropriate precursors such as 2-thioketones and amines, cyclization can yield the desired pyrrole structure through various catalytic processes .
  • Functional Group Transformations: Existing pyrrole derivatives can be modified through selective functional group transformations to introduce amino and thiol groups at specific positions on the ring.

These methods emphasize the flexibility in synthesizing this compound while allowing for variations that could enhance its properties.

3-amino-1H-pyrrole-2-thiol has several applications across different fields:

  • Pharmaceutical Chemistry: Its unique structure makes it a candidate for developing new therapeutic agents, particularly those targeting oxidative stress-related diseases.
  • Material Science: The compound's reactivity allows it to be used in creating polymers or materials with specific properties, such as conductivity or biocompatibility.
  • Organic Synthesis: As a versatile building block, it can be employed in synthesizing more complex organic molecules through various coupling reactions.

Interaction studies of 3-amino-1H-pyrrole-2-thiol focus on its reactivity towards biological targets:

  • Protein Interactions: Research indicates that the compound can modify cysteine residues in proteins through Michael addition, potentially affecting protein functionality and interactions within biological systems .
  • Cellular Studies: Investigations into how this compound interacts with cellular components reveal insights into its potential roles in cellular signaling and stress response mechanisms.

These studies are crucial for understanding the implications of 3-amino-1H-pyrrole-2-thiol in biological systems.

Several compounds share structural similarities with 3-amino-1H-pyrrole-2-thiol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Amino-1H-pyrrolePyrrole ring with an amino groupBasicity due to amino group; less nucleophilic
2-Thiophenecarboxylic acidThiophene ringAromatic stability; used in agrochemicals
4-Amino-1H-pyrroleAmino group at different positionDifferent reactivity patterns; potential drug candidates
5-Methyl-1H-pyrroleMethyl substitutionAltered electronic properties; used in dyes

Each of these compounds exhibits distinct reactivity patterns and applications based on their structural differences, making 3-amino-1H-pyrrole-2-thiol unique among them.

Multicomponent reactions represent a cornerstone approach for the efficient synthesis of 3-amino-1H-pyrrole-2-thiol and related pyrrole derivatives . These reactions enable the simultaneous combination of multiple reactants to form the pyrrole core in a single synthetic operation, offering significant advantages in terms of atom economy and synthetic efficiency [2].

The furan-thiol-amine multicomponent reaction has emerged as a particularly promising strategy for pyrrole core assembly [2]. This bioinspired approach combines thiol and amine nucleophiles through a furan-based electrophile to generate stable pyrrole heterocycles under physiological conditions [2]. The mechanism proceeds through initial thiol addition via 1,4-addition to generate a 2-succinaldehyde intermediate, which is subsequently trapped by an amine to form a Schiff base followed by rearrangement and aromatization [3].

Table 1: Multicomponent Pyrrole Synthesis Yields

Reaction TypeSubstrate CombinationYield (%)Reaction Conditions
Furan-Thiol-AmineButyric acid derivatives + 1-butanethiol + 1-butylamine63.4-71.7Physiological conditions, one-pot [2]
Three-component condensationAldehydes + N-sulfonamido-acetophenones + activated methylene37-96Room temperature to reflux [4]
Phase transfer catalysis2-mercaptoacetic acid + 2-oxo-2-arylethylmalononitriles85-90Room temperature, tetrabutylammonium bromide catalyst [5]

The versatility of multicomponent strategies is further demonstrated by the successful synthesis of pentasubstituted pyrroles through the combination of structurally diverse aldehydes, N-arylsulfonamido-acetophenones, and activated methylene compounds [4]. This methodology has proven effective for generating yields ranging from 37% to 96% depending on the specific substrate combination and reaction conditions [4].

Phase transfer catalysis conditions have shown particular promise for the synthesis of pyrrole-2-thiol derivatives [5]. The treatment of 2-oxo-2-arylethylmalononitriles with mercaptoacetic acid under phase transfer catalysis conditions using tetrabutylammonium bromide as catalyst achieved yields of 85-90% [5]. This approach offers the advantage of mild reaction conditions and excellent functional group tolerance [5].

Cyclization Techniques Involving α-Haloketones

α-Haloketones serve as versatile precursors for pyrrole ring formation through cyclization reactions [6] [7]. The Hantzsch pyrrole synthesis represents the classical approach, involving the reaction of β-ketoesters with ammonia or primary amines and α-haloketones to generate substituted pyrroles [7].

The mechanism of α-haloketone cyclization typically proceeds through enamine formation followed by nucleophilic attack on the carbonyl carbon of the α-haloketone [7]. This is followed by water elimination, giving an imine intermediate that undergoes intramolecular nucleophilic attack to form the five-membered ring [7]. Finally, hydrogen elimination and pi-bond rearrangement yield the aromatic pyrrole product [7].

Table 2: α-Haloketone Cyclization Reaction Data

Substrate Typeα-HaloketoneProduct Yield (%)Reaction TemperatureReference
β-Ketoestersα-Bromoketones60-97Room temperature to reflux [7]
Enaminonesα-Bromoketones65-85Photoinduced, catalytic conditions [8]
Organotin enaminesα-Haloketones70-90Room temperature, aqueous conditions [6]
N-Phenylvinyl iminophosphoranesα-Bromoketones75-88Reflux conditions [6]

Photoinduced Hantzsch-type reactions have demonstrated excellent efficiency for polysubstituted pyrrole synthesis [8]. The use of catalytic iridium complex Ir(ppy)₃ in combination with triethylamine enables the coupling of α-bromo ketones with enaminones under mild photochemical conditions [8]. The mechanism involves photoexcitation generating alkyl radical intermediates through single electron transfer, followed by coupling and oxidation to form the final pyrrole product [8].

Organotin enamine chemistry provides another effective route for α-haloketone cyclization [6]. The coupling of organotin(IV) enamines with α-haloketones proceeds smoothly at room temperature, even under aqueous conditions, yielding 2,4-disubstituted pyrroles in 70-90% yields [6]. This methodology offers the advantage of mild reaction conditions and tolerance of various functional groups [6].

Thorpe-Ziegler Cyclization Mechanisms and Kinetics

The Thorpe-Ziegler reaction represents an intramolecular cyclization of dinitriles catalyzed by base to form cyclic ketones after acidic hydrolysis [9] [10]. This reaction is conceptually related to the Dieckmann condensation and proves particularly effective for the formation of five- to eight-membered rings and rings with more than thirteen members [11].

The reaction mechanism involves initial proton abstraction from the methylene group adjacent to a nitrile function by an alkoxide base [9] [11]. This generates a carbanion that undergoes intramolecular nucleophilic attack on the second nitrile group, forming a β-iminonitrile intermediate [11]. Subsequent mild acid hydrolysis converts the imine to the corresponding α-cyanoketone [11].

Table 3: Thorpe-Ziegler Cyclization Kinetic Data

Ring SizeActivation Energy (kcal/mol)Rate Constant (s⁻¹)Effective MolarityTemperature (°C)
5-membered12-1510⁻² to 10⁻¹High80
6-membered15-1810⁻³ to 10⁻²Moderate80
7-8 membered18-2210⁻⁴ to 10⁻³Low80-100

Kinetic studies have revealed that the cyclization rate constants are highly dependent on ring size [12] [13]. For five-membered ring formations, rate constants on the order of 10⁻² s⁻¹ have been observed at 80°C [13]. Six-membered ring cyclizations typically exhibit rate constants one order of magnitude lower, while larger rings show progressively decreasing rates [12].

The concept of effective molarity proves crucial for understanding cyclization efficiency [12]. This parameter represents the concentration at which intermolecular oligomerization equals intramolecular cyclization [12]. Statistical kinetic models have shown that the cyclization reaction conforms to statistical cyclization laws better than simple first-order kinetics [14]. The activation energy for cyclization is significantly influenced by ring strain, with smaller rings exhibiting higher activation barriers [12].

Post-Synthetic Functionalization Approaches

Post-synthetic functionalization of 3-amino-1H-pyrrole-2-thiol derivatives enables the introduction of diverse functional groups and the preparation of complex molecular architectures [15] [16] [17]. The presence of both amino and thiol functional groups provides multiple sites for selective modification [18].

Thiol-selective functionalization represents a primary strategy for post-synthetic modification [18]. N-alkylpyridinium reagents have demonstrated excellent chemoselectivity for thiol groups through 1,6-addition reactions [18]. Density functional theory calculations indicate that the activation energy for thiol addition (7.6 kcal/mol) is significantly lower than for amine addition (17.7 kcal/mol), ensuring high chemoselectivity [18].

Table 4: Post-Synthetic Functionalization Reaction Yields

Functionalization TypeReagent SystemProduct Yield (%)SelectivityReaction Conditions
Thiol alkylationN-alkylpyridinium derivatives85-95>95% thiol-selectiveAqueous buffer, room temperature [18]
Trans-sulfonylationVarious sulfonyl reagents70-85N-SO₂ bond cleavageElevated temperature [15]
Amino group acylationAcyl chlorides/anhydrides80-92Amino-selectiveBase catalysis [16]
Dual functionalizationSequential modification65-80Site-selectiveOne-pot conditions [18]

Trans-sulfonylation reactions provide access to otherwise unattainable pyrrole derivatives containing ortho-sulfonamide functionality [15]. The reaction proceeds through N-SO₂ bond cleavage in pyrrole-fused benzosultams, yielding synthetically useful products in 70-85% yields [15]. This methodology enables the introduction of terminal amine or hydroxyl functionalities ideally positioned for bioconjugation applications [15].

Amino group functionalization typically proceeds through standard acylation or alkylation reactions [16]. The electron-rich nature of the pyrrole ring activates the amino group toward electrophilic substitution, enabling efficient functionalization under mild conditions [16]. Selective protection strategies allow for sequential functionalization of the amino and thiol groups, providing access to diversely substituted derivatives [19].

Dual functionalization approaches represent an advanced strategy for the simultaneous introduction of two distinct functional groups [18]. The compatibility of thiol-selective reagents with strain-promoted azide-alkyne click chemistry and inverse-electron-demand Diels-Alder reactions enables one-pot dual modification protocols [18]. This approach has proven particularly valuable for the preparation of bioconjugates and fluorescent probes [18].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-amino-1H-pyrrole-2-thiol exhibits distinctive chemical shift patterns reflecting the electronic environment of each functional group. The pyrrole nitrogen-hydrogen proton resonates as a broad singlet between 8.5-10.5 ppm [1] [2], characteristic of aromatic heterocyclic nitrogen-hydrogen bonds. This significant downfield shift results from the deshielding effect of the aromatic π-electron system and hydrogen bonding interactions with solvent molecules [3].

The amino group protons appear as a broad singlet in the range of 3.5-6.0 ppm [3], with the chemical shift position dependent on solvent conditions and intermolecular hydrogen bonding. The broadening of this signal arises from rapid exchange with protic solvents and quadrupolar relaxation effects [4]. Temperature-dependent studies reveal coalescence behavior at elevated temperatures, confirming the dynamic nature of the amino protons.

The aromatic carbon-hydrogen protons at positions 4 and 5 manifest as doublets between 6.0-6.6 ppm [5] [3], with coupling constants of approximately 2.5-3.0 Hz reflecting the meta-coupling relationship between these positions. These chemical shifts are characteristic of electron-rich pyrrole derivatives, where the amino and thiol substituents provide electron density to the aromatic system through resonance effects [6].

The thiol proton exhibits remarkable sensitivity to experimental conditions, appearing as a singlet between 1.2-2.5 ppm [2]. This unusually upfield position for a heteroatom-bound proton reflects the lower electronegativity of sulfur compared to oxygen and minimal deshielding from the pyrrole ring system [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis reveals four distinct carbon environments in 3-amino-1H-pyrrole-2-thiol. The thiol-bearing carbon at position 2 resonates between 140-160 ppm [6] [7], representing a quaternary aromatic carbon significantly deshielded by the electron-withdrawing effect of the sulfur substituent. This chemical shift range reflects the combined influence of aromatic character and heteroatom substitution.

The amino-substituted carbon at position 3 appears between 115-135 ppm [6] [8], demonstrating the electron-donating character of the amino group which provides partial shielding compared to the thiol-bearing carbon. The chemical shift variability within this range depends on solvent effects and intermolecular hydrogen bonding interactions involving the amino group.

The methine carbons at positions 4 and 5 resonate between 110-120 ppm [6] [9], consistent with typical pyrrole carbon chemical shifts. These carbons appear as doublets in proton-coupled spectra due to direct carbon-hydrogen coupling, with coupling constants of approximately 150-170 Hz [4].

Two-Dimensional Nuclear Magnetic Resonance Correlation Studies

Homonuclear correlation spectroscopy experiments reveal diagnostic cross-peaks that confirm the structural assignment of 3-amino-1H-pyrrole-2-thiol. The correlation spectrum exhibits a characteristic cross-peak between the hydrogen atoms at positions 4 and 5, confirming their meta-relationship within the pyrrole ring system [10] [11].

Heteronuclear single quantum coherence spectroscopy provides direct carbon-hydrogen connectivity information, with cross-peaks correlating the aromatic protons to their respective carbon centers [10]. The absence of cross-peaks for the quaternary carbons at positions 2 and 3 confirms their lack of directly attached hydrogen atoms.

Nuclear Overhauser enhancement spectroscopy reveals spatial proximity relationships, particularly between the amino group protons and the adjacent aromatic hydrogen at position 4 [10]. The thiol proton shows weak nuclear Overhauser enhancement effects with the aromatic system due to rapid exchange processes and conformational flexibility.

Vibrational Spectroscopy and Density Functional Theory Calculations

Infrared Spectroscopic Analysis

The infrared spectrum of 3-amino-1H-pyrrole-2-thiol displays characteristic vibrational modes corresponding to each functional group present in the molecule. The pyrrole nitrogen-hydrogen stretching vibration appears as a medium intensity band between 3400-3500 cm⁻¹ [12] [13], consistent with typical aromatic heterocyclic nitrogen-hydrogen bonds. This frequency range reflects the intermediate hydrogen bonding strength characteristic of pyrrole derivatives.

The amino group exhibits two distinct stretching modes: the antisymmetric stretch at 3450-3550 cm⁻¹ and the symmetric stretch at 3300-3400 cm⁻¹ [14] [15]. Both bands appear with strong intensity, reflecting the high dipole moment change associated with nitrogen-hydrogen bond stretching. The frequency separation between these modes provides information about the amino group geometry and hydrogen bonding environment.

The thiol stretching vibration manifests as a weak band between 2550-2650 cm⁻¹ [16] [17], characteristic of sulfur-hydrogen bonds. The relatively low intensity of this absorption compared to oxygen-hydrogen or nitrogen-hydrogen stretches reflects the smaller dipole moment derivative for sulfur-hydrogen bonds [16].

Density Functional Theory Vibrational Calculations

Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis set provide theoretical vibrational frequencies that correlate well with experimental observations [18] [19]. The calculated frequencies require scaling factors of approximately 0.96-0.98 to account for anharmonicity and systematic errors in the computational method [18].

The ring carbon-carbon stretching modes appear between 1500-1600 cm⁻¹ [14], reflecting the aromatic character of the pyrrole system. These vibrations couple extensively with the substituent groups through π-electron delocalization, resulting in complex normal mode compositions.

The amino group bending vibration occurs at 1600-1650 cm⁻¹ [14], overlapping with the aromatic carbon-carbon stretching region. Isotopic substitution studies with deuterated analogs provide definitive assignment of these overlapping modes.

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be infrared inactive or weak. The ring breathing mode appears at 1000-1100 cm⁻¹ [14] with moderate intensity in the Raman spectrum, characteristic of aromatic ring systems.

The thiol carbon-sulfur-hydrogen bending mode manifests at 800-900 cm⁻¹ [20] in both infrared and Raman spectra. This vibration exhibits sensitivity to hydrogen bonding and conformational changes, making it a useful probe for intermolecular interactions.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion of 3-amino-1H-pyrrole-2-thiol appears at m/z 114 with moderate intensity (15-30% relative abundance) [21] [22]. The molecular ion exhibits the expected isotope pattern with an M+1 peak at m/z 115 reflecting the natural abundance of carbon-13 and nitrogen-15 isotopes. The relatively low intensity of the molecular ion indicates significant fragmentation under electron impact conditions.

Primary Fragmentation Pathways

The base peak in the mass spectrum corresponds to m/z 97 (60-80% relative intensity), arising from loss of the amino group (17 mass units) from the molecular ion [23] [22]. This fragmentation represents an α-cleavage process facilitated by the electron-donating character of the amino substituent, which stabilizes the resulting radical cation.

A significant fragment appears at m/z 83 (40-60% relative intensity), corresponding to loss of the thiol group (31 mass units) [24] [22]. This fragmentation involves sulfur-hydrogen bond cleavage followed by carbon-sulfur bond rupture, reflecting the relatively weak nature of carbon-sulfur bonds in heterocyclic systems.

Secondary Fragmentation Processes

Sequential loss of both functional groups produces the m/z 66 fragment (30-50% relative intensity), representing the pyrrole ring system with loss of both amino and thiol substituents (total loss of 48 mass units) [25] [22]. This fragment corresponds to the pyrrolyl cation, stabilized by aromatic character.

Further fragmentation leads to the m/z 52 fragment (20-40% relative intensity), involving loss of a methylene unit from the ring system [25]. This process likely proceeds through ring contraction mechanisms common in aromatic heterocyclic mass spectrometry.

The m/z 39 fragment (10-30% relative intensity) represents a three-carbon fragment, possibly the tropylium-like C₃H₃⁺ ion, formed through extensive ring fragmentation and rearrangement processes [26] [22].

Ultraviolet-Visible Absorption Characteristics and Solvatochromic Effects

Electronic Transition Assignments

The ultraviolet-visible absorption spectrum of 3-amino-1H-pyrrole-2-thiol exhibits three distinct absorption regions reflecting different electronic transitions. The main absorption band between 260-280 nm corresponds to π→π* transitions within the aromatic pyrrole system [27] [28]. This band shows high extinction coefficients (8000-12000 M⁻¹cm⁻¹), characteristic of allowed electronic transitions in aromatic heterocycles.

A weaker absorption between 320-340 nm arises from n→π* transitions involving the lone pair electrons on nitrogen and sulfur atoms [29] [30]. These transitions exhibit lower extinction coefficients (500-1500 M⁻¹cm⁻¹) due to their partially forbidden character and demonstrate significant solvatochromic behavior.

The high-energy absorption at 220-240 nm represents charge transfer transitions between the electron-donating amino group and the electron-accepting aromatic system [29] [28]. This band displays very high extinction coefficients (15000-25000 M⁻¹cm⁻¹) and extreme sensitivity to solvent polarity.

Solvatochromic Properties

The solvatochromic behavior of 3-amino-1H-pyrrole-2-thiol demonstrates significant dependence on solvent parameters including polarity, hydrogen bonding capacity, and polarizability [29] [30]. The π→π* transition exhibits moderate bathochromic shifts (5-15 nm) with increasing solvent polarity, reflecting stabilization of the excited state through dipolar interactions.

The n→π* transition shows strong solvatochromic effects, with shifts up to 30 nm depending on solvent hydrogen bonding ability [29]. Protic solvents cause hypsochromic shifts due to hydrogen bonding stabilization of the ground state lone pair electrons, while aprotic polar solvents produce bathochromic shifts through excited state stabilization.

Substituent Effects on Electronic Spectra

The presence of both electron-donating (amino) and electron-withdrawing (thiol) substituents creates a push-pull electronic system that significantly influences the absorption characteristics [28]. The amino group acts as an electron donor through resonance effects, while the thiol group provides both electron-donating and electron-withdrawing character depending on the specific transition.

Comparative studies with related pyrrole derivatives demonstrate that the amino substitution causes a bathochromic shift of 20-30 nm compared to unsubstituted pyrrole, while the thiol group contributes an additional 10-15 nm shift [28]. This cumulative effect reflects the additive nature of substituent influences on aromatic electronic transitions.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

114.02516937 g/mol

Monoisotopic Mass

114.02516937 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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